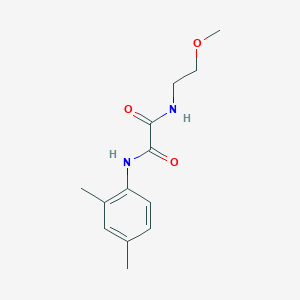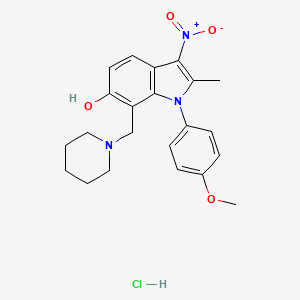![molecular formula C24H35N3O2 B4981121 4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide](/img/structure/B4981121.png)
4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as A-366, and it has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of A-366 is related to its ability to inhibit the activity of the histone methyltransferase G9a. This enzyme is involved in the regulation of gene expression, and its inhibition by A-366 can lead to changes in cellular processes such as cell proliferation and differentiation. A-366 has also been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that A-366 can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease. A-366 has been shown to have low toxicity in animal models, suggesting that it may have potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of using A-366 in lab experiments is its specificity for the histone methyltransferase G9a. This can allow researchers to study the effects of G9a inhibition on cellular processes such as cell proliferation and differentiation. However, one limitation of using A-366 is its relatively low potency compared to other G9a inhibitors. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on A-366. One area of interest is its potential use in combination with other therapeutic agents for the treatment of cancer. Another area of interest is its potential use in the treatment of other diseases such as Huntington's disease, which also involves the aggregation of misfolded proteins. Further studies are also needed to determine the optimal dosing and administration of A-366 for therapeutic use.
合成法
The synthesis of 4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been achieved using various methods. One of the most common methods involves the reaction of 1-adamantanamine with 4-methylphenylpiperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then treated with hydroxyethylamine to yield the final compound.
科学的研究の応用
The potential use of A-366 in scientific research has been studied extensively. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that A-366 can inhibit the growth of cancer cells by targeting the histone methyltransferase G9a, which is involved in the regulation of gene expression. A-366 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
特性
IUPAC Name |
4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-18-2-4-21(5-3-18)23-13-19-12-20(14-23)16-24(15-19,17-23)25-22(29)27-8-6-26(7-9-27)10-11-28/h2-5,19-20,28H,6-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUDEVGDKFGKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)N5CCN(CC5)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4981041.png)
![1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4981053.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4981065.png)


![5-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4981090.png)
![methyl 5-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-chlorobenzoate](/img/structure/B4981093.png)
![3-(diphenylmethyl)-5-(2-pyrazinylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4981094.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B4981102.png)
![2-[5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4981109.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4981114.png)
![2-[isopropyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride](/img/structure/B4981128.png)
![1-[bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)-2-propanol hydrochloride](/img/structure/B4981130.png)